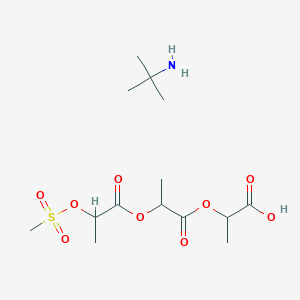
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate is a complex organic compound with a molecular formula of C16H28N2O5. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves multiple steps. The process typically starts with the preparation of 2-Methylpropan-2-amine, which is then reacted with various reagents to introduce the methylsulfonyl and propanoyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-2-amine: A simpler amine with similar structural features.
2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate: A related compound with similar functional groups.
Uniqueness
What sets 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H27NO9S |
|---|---|
Molekulargewicht |
385.43 g/mol |
IUPAC-Name |
2-methylpropan-2-amine;2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C10H16O9S.C4H11N/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16;1-4(2,3)5/h5-7H,1-4H3,(H,11,12);5H2,1-3H3 |
InChI-Schlüssel |
MRGKKMMWSIFRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C.CC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
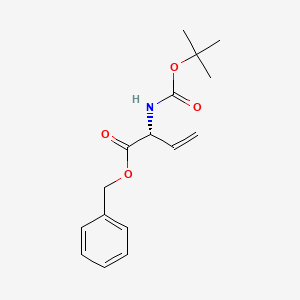
![6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13346616.png)
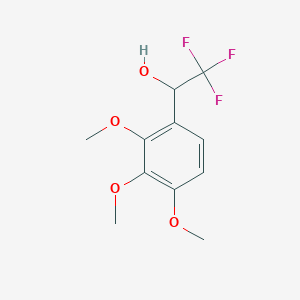
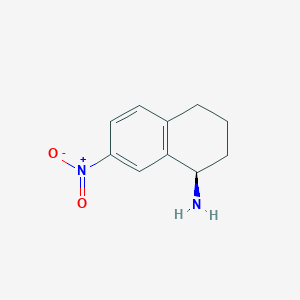
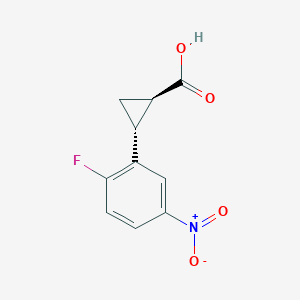
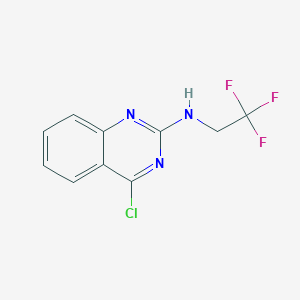
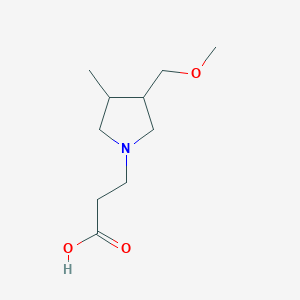
![(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)
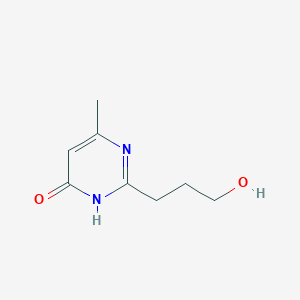
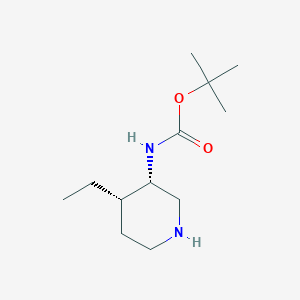
![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
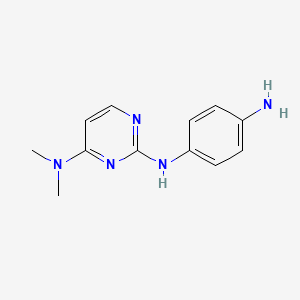
![1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
